molecular formula C10H10ClFO B14068438 1-(2-(Chloromethyl)-3-fluorophenyl)propan-1-one

1-(2-(Chloromethyl)-3-fluorophenyl)propan-1-one

Cat. No.: B14068438
M. Wt: 200.64 g/mol
InChI Key: LMIUZZKOFGZRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Chloromethyl)-3-fluorophenyl)propan-1-one is an organic compound with a complex structure that includes a chloromethyl group, a fluorophenyl group, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-3-fluorophenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluorobenzaldehyde with chloromethyl methyl ether in the presence of a strong acid catalyst to form the intermediate 2-(chloromethyl)-3-fluorobenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-3-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(Chloromethyl)-3-fluorophenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-3-fluorophenyl)propan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways and processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-[2-(chloromethyl)-3-fluorophenyl]propan-1-one

InChI

InChI=1S/C10H10ClFO/c1-2-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,6H2,1H3

InChI Key

LMIUZZKOFGZRIO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)F)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.